molecular formula C14H21N B13323685 (S)-2-(3,5-Diethylphenyl)pyrrolidine

(S)-2-(3,5-Diethylphenyl)pyrrolidine

Cat. No.: B13323685
M. Wt: 203.32 g/mol
InChI Key: QMPRGWUGIZXTIJ-AWEZNQCLSA-N
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Description

(S)-2-(3,5-Diethylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,5-Diethylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-diethylbenzaldehyde and (S)-proline.

    Condensation Reaction: The aldehyde group of 3,5-diethylbenzaldehyde reacts with the amine group of (S)-proline to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.

    Reduction: The imine is reduced to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,5-Diethylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(3,5-Diethylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(3,5-Diethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3,5-Diethylphenyl)pyrrolidine: The enantiomer of the (S)-form, which may have different biological activities and properties.

    2-(3,5-Diethylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.

    Other Pyrrolidines: Compounds such as 2-phenylpyrrolidine and 2-(3,5-dimethylphenyl)pyrrolidine.

Uniqueness

(S)-2-(3,5-Diethylphenyl)pyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. The (S)-enantiomer may exhibit higher selectivity and potency in certain applications compared to its ®-enantiomer or racemic mixture.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

(2S)-2-(3,5-diethylphenyl)pyrrolidine

InChI

InChI=1S/C14H21N/c1-3-11-8-12(4-2)10-13(9-11)14-6-5-7-15-14/h8-10,14-15H,3-7H2,1-2H3/t14-/m0/s1

InChI Key

QMPRGWUGIZXTIJ-AWEZNQCLSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1)[C@@H]2CCCN2)CC

Canonical SMILES

CCC1=CC(=CC(=C1)C2CCCN2)CC

Origin of Product

United States

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